4-(4-Bromophenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a bromophenyl group at the fourth position of the morpholine ring, which contributes to its unique chemical properties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized from precursor chemicals through various methods, including bromination and subsequent reactions involving morpholine derivatives. Its synthesis has been documented in various scientific articles and patents, highlighting its relevance in organic chemistry and pharmaceutical research.
4-(4-Bromophenyl)morpholin-3-one is classified as:
The synthesis of 4-(4-Bromophenyl)morpholin-3-one typically involves several steps:
A common method involves:
4-(4-Bromophenyl)morpholin-3-one can participate in various chemical reactions, including:
The hydrogenation process typically involves:
The mechanism of action for 4-(4-Bromophenyl)morpholin-3-one primarily relates to its role as a precursor in synthesizing biologically active compounds. For instance, it can act as an intermediate in the synthesis of anticoagulants like rivaroxaban.
Research indicates that derivatives of this compound exhibit significant activity against various biological targets, including enzymes involved in blood coagulation. The presence of the bromine atom enhances its binding affinity and selectivity towards these targets.
Relevant data from studies indicate that the compound has favorable properties for pharmaceutical applications, including good solubility and stability profiles.
4-(4-Bromophenyl)morpholin-3-one is utilized primarily in medicinal chemistry for:
Regioselective bromination of the aromatic ring represents a critical step in constructing 4-(4-bromophenyl)morpholin-3-one precursors. The electrophilic aromatic substitution of 4-phenylmorpholin-3-one using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at ambient temperature provides exceptional regiocontrol, yielding the para-brominated product in >90% yield after silica gel purification [7]. This reaction capitalizes on the electron-donating character of the morpholinone nitrogen, which activates the phenyl ring towards electrophilic attack predominantly at the para position. Alternative bromination agents including molecular bromine (Br₂) in acetic acid necessitate stringent temperature control (-5°C to 5°C) to suppress dibromide formation but offer economic advantages for large-scale operations. The crystalline nature of 4-(4-bromophenyl)morpholin-3-one facilitates purification via recrystallization from ethanol/water mixtures, yielding material with >98% purity suitable for subsequent cross-coupling reactions [6].
Table 1: Bromination Conditions for 4-Phenylmorpholin-3-one Derivatives
Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
NBS | DMF | 25 | 6 | 90-95 | >99% para |
Br₂ | Acetic Acid | 0-5 | 2 | 85-88 | 97% para |
Br₂ | DCM | 25 | 1 | 78 | 90% para |
Two principal synthetic routes dominate the construction of the morpholin-3-one scaffold: (1) Cyclization of halogenated precursors with N-aryl ethanolamines and (2) Direct functionalization of pre-formed morpholinones. The first approach involves reacting 4-nitroaniline with 2-(2-chloroethoxy)acetic acid in acetonitrile under reflux conditions (80°C) using potassium carbonate as base, yielding 4-(4-nitrophenyl)morpholin-3-one after 12-15 hours [5]. This intermediate subsequently undergoes catalytic hydrogenation (Pd/C, H₂, ethanol) to furnish 4-(4-aminophenyl)morpholin-3-one – a direct precursor to the bromo derivative via diazotization-bromination sequences. Alternatively, one-pot oxidative cyclization strategies utilize 2-(2-chloroethoxy)ethanol with 4-nitroaniline under phase-transfer conditions, followed by oxidation of the intermediate hydroxyl group using sodium hypochlorite/calcium hypochlorite in acetic acid . This cascade process achieves 70-75% overall yield while minimizing isolation steps. Crystallographic analysis confirms the morpholinone ring adopts a slightly puckered conformation with the carbonyl oxygen anti to the N-aryl substituent, influencing its reactivity in downstream transformations [3].
Transition metal-catalyzed C–N bond formation enables direct coupling between morpholin-3-one and aryl bromides, bypassing multi-step sequences. Copper(I) iodide (5 mol%) with (Z)-1,2-diaminocyclohexane (10 mol%) as ligand in refluxing dioxane (110°C) facilitates the N-arylation of morpholin-3-one with 4-bromoanisole, achieving 83% isolated yield within 36 hours [7]. Palladium-based systems offer enhanced efficiency; Pd(OAc)₂/XPhos (2 mol%) in toluene at 100°C couples 4-bromobenzonitrile with morpholin-3-one in <12 hours with 95% conversion [4]. The reaction demonstrates excellent functional group tolerance toward esters, nitriles, and protected amines. For electron-deficient aryl bromides, copper nanoparticles (CuNPs) immobilized on mesoporous silica enable catalyst recycling with consistent activity (≤5 cycles) and reaction times under 8 hours at 90°C. Microwave irradiation drastically reduces N-arylation times to 15-30 minutes while maintaining yields >85%, demonstrating significant energy efficiency advantages over conventional heating [4].
Table 2: Catalytic Systems for N-Arylation of Morpholin-3-one with Aryl Halides
Catalyst System | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
CuI (5 mol%) | (Z)-DACH | K₂CO₃ | 110 | 36 | 83 |
Pd(OAc)₂ (2 mol%) | XPhos | Cs₂CO₃ | 100 | 12 | 95 |
CuNPs/SiO₂ (3 mol%) | None | K₃PO₄ | 90 | 8 | 88 |
Pd₂(dba)₃ (1 mol%) | BINAP | NaO^tBu | 80 | 6 | 92 |
While solution-phase synthesis dominates current manufacturing, solid-phase strategies offer potential for automated parallel synthesis of morpholinone derivatives. Functionalized Wang resin linked via an acid-labile handle to 4-hydroxyaniline provides an anchor for sequential transformations: (1) N-alkylation with 2-bromoethyl ether derivatives under Mitsunobu conditions; (2) Cyclative cleavage using trifluoroacetic acid (TFA)/dichloromethane to release 4-(4-hydroxyphenyl)morpholin-3-one. Subsequent bromination using polymer-supported pyridinium tribromide achieves quantitative conversion without resin degradation. Though currently yielding 30-40% lower efficiency than optimized solution methods, this approach enables rapid library generation for structure-activity relationship studies without intermediate purification. Recent advances demonstrate high-loading PEG-PS resins (1.2-1.5 mmol/g) significantly improve final product yields to >65% with purity >90% after cleavage, approaching viability for small-scale pharmaceutical applications .
Continuous flow technology addresses limitations of batch synthesis for 4-(4-bromophenyl)morpholin-3-one production, particularly hazardous intermediates and exothermic reactions. A telescoped flow process integrates: (1) Bromination of 4-phenylmorpholin-3-one using on-demand generated bromine (from HBr/H₂O₂); (2) Immediate quenching and extraction; (3) Crystallization – achieving 85% yield with residence times under 8 minutes . For the morpholine ring formation, copper tubing reactors (ID=1 mm, L=10 m) facilitate the high-pressure cyclization of 2-(2-chloroethoxy)acetates with 4-nitroaniline at 150°C, reducing reaction times from 15 hours (batch) to <25 minutes with 15% yield improvement [7]. Solvent selection critically impacts flow stability; acetonitrile/water mixtures (4:1) suppress precipitation while maintaining reaction efficiency. These systems enable precise control over reaction parameters (temperature, stoichiometry, residence time), reducing impurity formation and eliminating workup delays associated with hazardous intermediates. Scale-up demonstrations report space-time yields of 0.8 kg/L·h – representing a 5-fold increase over conventional batch reactors [7].
Table 3: Continuous Flow Parameters for Key Synthetic Steps
Reaction Step | Reactor Type | Temperature (°C) | Residence Time | Productivity (g/h) |
---|---|---|---|---|
Bromination | CSTR + PFR | 25 | 6 min | 42 |
Morpholine Ring Formation | Copper Coil Reactor | 150 | 25 min | 28 |
N-Arylation | Packed-Bed (Cu/C) | 130 | 45 min | 15 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1